

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A Technical Toxicity Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

(1S,2S)-1,2-Dicyclohexylethane1,2-diamine

Cat. No.:

B574626

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicity data for **(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine**. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Direct toxicological data for this specific compound is limited, and much of the information is based on general classifications and data for structurally related compounds.

Introduction

(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is a chiral diamine that serves as a valuable ligand in asymmetric synthesis. Its C2-symmetric backbone is crucial for inducing stereoselectivity in various chemical reactions. As with any chemical substance, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential applications in pharmaceutical development. This guide summarizes the available toxicity data, outlines general experimental protocols for toxicity testing, and provides visualizations of key information.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine is classified with the following hazards[1]:



- Acute Toxicity (Oral): Harmful if swallowed.
- Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
- Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long lasting effects.

The following table summarizes the GHS hazard statements for (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine.

Hazard Class	Category	Hazard Statement
Acute toxicity, oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	1A	H314: Causes severe skin burns and eye damage
Hazardous to the aquatic environment, long-term hazard	2	H411: Toxic to aquatic life with long lasting effects

Data sourced from PubChem[1].

Quantitative Toxicity Data

As of the latest literature review, specific quantitative toxicity data (e.g., LD50, LC50) for **(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine** have not been identified in publicly available databases or scientific literature. The GHS classification of "Acute Toxicity (Oral), Category 4" suggests an oral LD50 value is likely to be in the range of 300 to 2000 mg/kg for rats, but this is an estimation based on the classification criteria and not from a specific study on this compound.

For the structurally related but different compound, 1,2-Diaminocyclohexane, an oral LD50 of 1750 mg/kg in rats has been reported. However, it is crucial to note that this value should not be directly extrapolated to **(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine** due to differences in their chemical structures.



General Toxicological Considerations for Chiral Diamines

Chiral molecules can exhibit different toxicological profiles between enantiomers. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. For chiral diamines used as ligands or catalysts, it is important to consider that the toxicity may not only be related to the diamine itself but also to the metallic complexes they may form.

Experimental Protocols: Acute Oral Toxicity Assessment

In the absence of specific experimental data for **(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine**, a standard protocol for assessing acute oral toxicity, such as the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method), would be appropriate. The following is a generalized description of the methodology.

Objective: To determine the acute oral toxicity of a substance and to obtain information on the health hazards likely to arise from a single, short-term exposure by the oral route.

Principle: The method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a defined dose. The outcome of the first step determines the subsequent steps. The method allows for the classification of the substance into one of four toxicity classes based on the observed mortality.

Animal Model: Typically, a single sex (usually females) of a standard laboratory rodent strain (e.g., Wistar or Sprague-Dawley rats) is used.

Procedure:

- Preparation of Animals: Animals are fasted (food, but not water, is withheld) overnight prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.



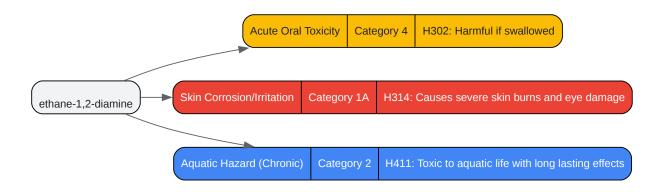
- Stepwise Dosing:
 - Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.
 - Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Subsequent Steps: Depending on the outcome (number of mortalities), the dose for the next group of animals is either increased (e.g., to 2000 mg/kg) or decreased (e.g., to 50 mg/kg).
- Observations: Animals are observed for:
 - Changes in skin, fur, eyes, and mucous membranes.
 - Respiratory, circulatory, autonomic, and central nervous system effects.
 - Somatomotor activity and behavior patterns.
 - The time of onset, duration, and severity of toxic signs are recorded.
- Termination: All surviving animals are euthanized at the end of the 14-day observation period. A gross necropsy is performed on all animals.

Data Analysis: The results are interpreted to classify the substance according to the GHS categories for acute oral toxicity.

Visualizations

The following diagrams illustrate the GHS hazard classifications and a generalized workflow for acute oral toxicity testing.

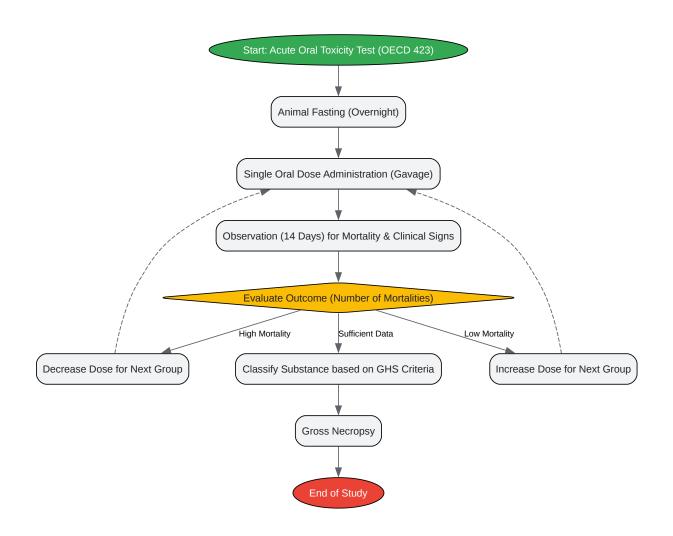




Click to download full resolution via product page

Caption: GHS Hazard Profile.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | C14H28N2 | CID 50999347 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine: A
 Technical Toxicity Overview]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b574626#1s-2s-1-2-dicyclohexylethane-1-2-diamine-toxicity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com